cis-Decahydro-1-naphthol
Overview
Description
Cis-Decahydro-1-naphthol (DHN) is a chemical compound with the molecular formula C10H18O . It has been used in the solid-phase microextraction (SPME) and membrane-assisted solvent extraction (MASE) method for the detection of 2-methylisoborneol and geosmin in aqueous samples .
Molecular Structure Analysis
The molecular structure of cis-Decahydro-1-naphthol consists of 10 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom . The OH group of cis-1-naphthol points approximately 6° out of plane, which is consistent with the inertial defect data of cis- and trans-1-naphthol . The non-planarity of cis-1-naphthol is a result of a close-contact H-atom – H-atom interaction .Physical And Chemical Properties Analysis
The molecular weight of cis-Decahydro-1-naphthol is 154.25 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The exact mass is 154.135765193 g/mol . The topological polar surface area is 20.2 Ų .Scientific Research Applications
A study investigated methods to introduce glycerol and dihydroxycarboxylic side chains into the molecules of cis- and trans-decahydro-1-naphthols. This research isolated six stereoisomers of cis- and trans-1-(decahydro-1-hydroxy-1-naphthyl)-1,2-ethanediols and other isomeric compounds, providing insights into the chemical versatility of cis-Decahydro-1-naphthol derivatives (Nazarov, Aleksandrova, & Akhrem, 1958).
Enantioselective Oxidative Biaryl Coupling Reactions
Chiral 1,5-diaza-cis-decalins, closely related to cis-Decahydro-1-naphthol, have been utilized as ligands in enantioselective oxidative biaryl coupling reactions. These reactions, which involve substituted 2-naphthol derivatives, highlight the potential of cis-Decahydro-1-naphthol derivatives in asymmetric synthesis and catalysis (Li, Yang, & Kozlowski, 2001).
Synthesis and Enzymatic Inhibition Studies
Research on cis-Decahydro-1-naphthol derivatives also includes the synthesis of specific isomers, such as decahydro-2-naphthyl-N-n-butylcarbamates, and their use in studying enzymatic inhibition. These compounds have been used to investigate the inhibition potency of Pseudomonas lipase, demonstrating the biological relevance of cis-Decahydro-1-naphthol derivatives in enzymology (Lin, Shen, & Lin, 2011).
Stereo-Specific Enzyme Inhibition
Enantiomers of cis,cis-Decahydro-2-naphthyl-N-n-butylcarbamate have shown stereo-specific inhibition of acetylcholinesterase and butyrylcholinesterase. This research contributes to understanding the stereochemistry of enzyme inhibitors and the potential of cis-Decahydro-1-naphthol derivatives in this field (Lin, Yeh, Chen, & Lin, 2011).
Mechanistic Study in Oxidative Biaryl Coupling
In another study, the mechanisms underlying the use of copper(I) and copper(II) 1,5-diaza-cis-decalin complexes in aerobic oxidative coupling were explored. This research enhances the understanding of the role of cis-Decahydro-1-naphthol derivatives in catalysis and their interactions in complex chemical processes (Hewgley, Stahl, & Kozlowski, 2008).
Mechanism of Action
Future Directions
Cis-Decahydro-1-naphthol has been used in the solid-phase microextraction (SPME) and membrane-assisted solvent extraction (MASE) method for the detection of 2-methylisoborneol and geosmin in aqueous samples . This suggests potential future applications in the field of analytical chemistry, particularly in the detection and analysis of certain compounds in aqueous samples.
properties
IUPAC Name |
(1S,4aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h8-11H,1-7H2/t8-,9?,10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZOISQLWLWLEW-SMILAEQMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCC2O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2[C@@H](C1)CCC[C@@H]2O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40957569 | |
Record name | Decahydronaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40957569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
36159-47-4 | |
Record name | Decahydronaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40957569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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